1-Ethyl-3-methyl-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrazol-4-ol |
InChI |
InChI=1S/C6H10N2O/c1-3-8-4-6(9)5(2)7-8/h4,9H,3H2,1-2H3 |
InChI Key |
TYQFCFLXCXOSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 3 Methyl 1h Pyrazol 4 Ol and Its Structural Analogs
Retrosynthetic Analysis of the 1-Ethyl-3-methyl-1H-pyrazol-4-ol Framework
Retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection points are the bonds formed during the cyclization to create the pyrazole (B372694) ring. This leads to two key precursor molecules: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.
Specifically, the pyrazole ring is formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound. For this compound, the logical precursors are ethylhydrazine (B1196685) and a derivative of acetoacetic acid. The hydroxyl group at the C4 position can be introduced either directly from a suitably functionalized 1,3-dicarbonyl precursor or by subsequent oxidation of an unsubstituted pyrazole.
A common and historically significant approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. hilarispublisher.com This method directly aligns with the retrosynthetic analysis of this compound.
Key Disconnection and Precursors:
| Target Molecule | Disconnection Strategy | Key Precursors |
| This compound | C-N and C=N bond formation in the pyrazole ring | Ethylhydrazine and an acetoacetic acid derivative (e.g., ethyl 2-chloroacetoacetate or ethyl 2-hydroxyacetoacetate) |
Cyclocondensation Approaches to Pyrazole Ring Formation
The most prevalent method for constructing the pyrazole ring is through cyclocondensation reactions. nih.gov These reactions involve the formation of a five-membered ring from acyclic precursors through the creation of two new bonds, typically C-N bonds, in a single synthetic operation.
The classical and most widely used method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.orgjk-sci.comname-reaction.com This reaction is versatile and can be used to synthesize a wide array of substituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric products. rsc.orgmdpi.com The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. rsc.org
The reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) is a classic example of the Knorr pyrazole synthesis and is fundamental to the production of pyrazolones, a class of compounds that includes the analgesic antipyrine. slideshare.netwikipedia.org This reaction, first reported by Ludwig Knorr in 1883, leads to the formation of 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.comwikipedia.org
The reaction proceeds by the initial attack of the more nucleophilic nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by cyclization and elimination of ethanol. rsc.orgias.ac.in This particular reaction has been extensively studied under various conditions, with yields often reported to be very high. ias.ac.in The resulting pyrazolone (B3327878) can exist in several tautomeric forms. wikipedia.org
Examples of Pyrazolone Synthesis:
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | ias.ac.inorientjchem.orgresearchgate.net |
| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | ias.ac.in |
| Hydrazine Hydrate (B1144303) | Ethyl acetoacetate | 3-Methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgrsc.orgmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole derivatives. rsc.orgmdpi.com
These reactions often involve the in situ generation of one of the key intermediates, such as the 1,3-dicarbonyl compound, which then reacts with a hydrazine and other components to form the pyrazole ring. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been reported for the synthesis of complex pyrazole-annulated systems like pyrano[2,3-c]pyrazoles. mdpi.com
Examples of MCRs for Pyrazole Synthesis:
| Number of Components | Reactants | Product Type |
| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles beilstein-journals.org |
| Three | Enaminones, benzaldehyde, hydrazine-HCl | 1-H-pyrazole derivatives |
| Four | Aldehydes, malononitrile (B47326), β-ketoesters, hydrazine hydrate | Pyrano[2,3-c]pyrazole derivatives mdpi.com |
The outcome of the Knorr pyrazole synthesis, particularly its regioselectivity and yield, is highly dependent on the reaction conditions. beilstein-journals.orgrsc.org Key parameters that can be manipulated to control the reaction include the choice of solvent, temperature, pH, and the use of catalysts.
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction rate and regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles compared to conventional solvents like ethanol. acs.org Aprotic dipolar solvents have also been found to give better results than polar protic solvents in some cases. nih.gov
pH Control: The pH of the reaction medium plays a crucial role, as the mechanism involves acid-catalyzed imine formation. jk-sci.comname-reaction.comslideshare.net The reaction can be carried out under neutral, acidic, or basic conditions, and the choice of pH can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine. rsc.org
Catalysis: While many Knorr-type syntheses proceed without a catalyst, various catalysts can be employed to improve yields and reaction times. These can range from simple acid catalysts to Lewis acids like lithium perchlorate. mdpi.com
Temperature: The reaction temperature can affect the rate of reaction and, in some cases, the product distribution. Reactions are often carried out at reflux temperature to ensure completion. orientjchem.org
Influence of Reaction Conditions on Regioselectivity:
| Reaction Parameter | Effect on Regioselectivity | Example |
| Solvent | Fluorinated alcohols can significantly enhance regioselectivity. acs.org | The reaction of a 1,3-diketone with methylhydrazine in HFIP gives almost exclusive formation of one regioisomer. |
| pH | Can influence the site of initial nucleophilic attack. rsc.org | The regioselectivity of the reaction between unsymmetrical 1,3-diketones and hydrazines can be pH-dependent. rsc.org |
| Substituents | Steric and electronic properties of substituents on both reactants guide the regiochemical outcome. rsc.org | A bulky substituent on the 1,3-dicarbonyl compound can direct the attack of the hydrazine to the less hindered carbonyl group. ingentaconnect.com |
Condensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
Alkylation and Functionalization of Pyrazole Nitrogen and Carbon Centers
The targeted functionalization of the pyrazole ring is crucial for creating specific analogs. This involves precise control over the introduction of substituents on both nitrogen and carbon atoms of the heterocyclic core.
The introduction of an ethyl group at the N1 position of the pyrazole ring is a key synthetic step. N-alkylation of pyrazoles can yield a mixture of regioisomers, making regioselective methods highly valuable. Typically, the substituent at the nitrogen is installed under basic conditions, which deprotonate the nitrogen, followed by the addition of an electrophile like an alkyl halide semanticscholar.org.
Several strategies have been developed to achieve selective N-alkylation:
Classical Alkylation: Traditional methods often involve the reaction of a pyrazole precursor with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers.
Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), to afford N-alkyl pyrazoles. semanticscholar.orgmdpi.com This approach provides an alternative to methods requiring strong bases or high temperatures semanticscholar.org. For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with steric effects typically controlling the major product semanticscholar.orgmdpi.com.
Enzymatic Alkylation: Biocatalytic approaches offer high regioselectivity. An engineered enzyme system, using a promiscuous methyltransferase converted into a pyrazole-alkylating enzyme, has been shown to perform ethylation with greater than 99% regioselectivity nih.gov.
Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been developed for the regioselective N1-alkylation of 1H-pyrazoles, achieving high yields (>90%) and excellent regioselectivity (N1/N2 > 99.9:1) acs.org. This method is applicable for synthesizing di-, tri-, and tetra-substituted pyrazoles acs.org.
The table below summarizes various conditions explored for N-alkylation of pyrazoles.
| Alkylating Agent | Catalyst/Base | Solvent | Key Features |
| Alkyl Halides | Strong Base (e.g., NaH) | DMF, DMSO | Traditional method; may result in isomeric mixtures. |
| Trichloroacetimidates | Camphorsulfonic Acid (CSA) | 1,2-DCE | Acid-catalyzed; avoids strong bases; sterically controlled regioselectivity semanticscholar.orgmdpi.com. |
| Haloalkanes | Engineered Enzymes | Aqueous Buffer | High regioselectivity (>99%); green approach nih.gov. |
| Michael Acceptors | None | Varies | Catalyst-free; excellent N1-regioselectivity (>99.9:1); high yields acs.org. |
| Alkylating Agents | K2CO3 | DMSO | Systematic study showing regioselective N1-alkylation researchgate.net. |
Introducing a hydroxyl group at the C4 position of the pyrazole ring can be achieved through several routes. One common and effective strategy is to build the ring from precursors that already contain the desired oxygen functionality at the appropriate position.
However, direct oxidation of a pre-formed pyrazole ring is also a known transformation. For instance, intact rat hepatocytes have been shown to oxidize pyrazole to 4-hydroxypyrazole, a process implicating the cytochrome P-450 system nih.gov. While this demonstrates the biological feasibility of C4-hydroxylation, synthetic methods in the lab often rely on different pathways. An iodine(III)-mediated process has been used to construct C4-heterofunctionalized pyrazolines from α,β-unsaturated hydrazones, which can then be converted to pyrazolones acs.org.
A highly effective and common route to 4-hydroxypyrazoles is through the use of pyrazolone intermediates, specifically pyrazol-5-ones. These compounds exist in tautomeric forms, including a 4-hydroxypyrazole form. The synthesis of the target compound, this compound, can be envisioned as a derivatization of a 3-methyl-1H-pyrazol-5(4H)-one core structure.
The general synthesis for the pyrazolone core involves the condensation reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine derivative rjpbcs.comorientjchem.orgmdpi.com. For the synthesis of this compound, the key precursors would be ethyl acetoacetate and ethylhydrazine.
Synthetic Steps:
Condensation: Ethyl acetoacetate reacts with ethylhydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization.
Cyclization and Dehydration: The intermediate cyclizes and dehydrates to form 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one.
Tautomerization: The resulting pyrazol-5-one exists in equilibrium with its tautomeric forms, including the desired this compound. The equilibrium can be influenced by the solvent and pH.
This method is advantageous as it directly incorporates the required methyl group (from ethyl acetoacetate) and ethyl group (from ethylhydrazine) and establishes the oxygen functionality at the correct position through the pyrazolone structure rjpbcs.comorientjchem.org.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.govpharmacognosyjournal.net This involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions nih.gov.
The development of efficient and reusable catalysts is a cornerstone of green pyrazole synthesis. A variety of catalysts have been explored to improve reaction rates, yields, and selectivity while minimizing waste.
Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and potential for recycling. Examples include silica-supported sulfuric acid (H2SO4·SiO2), Al2O3/clay (montmorillonite K10), and various nanocatalysts thieme-connect.com. Yttrium iron garnet (Y3Fe5O12; YIG) has been used as a highly efficient and recyclable nanocatalyst for pyranopyrazole synthesis, maintaining its activity for up to eight runs nih.gov.
Lewis Acid Catalysts: Heterogeneous Lewis acid catalysts like CeO2/SiO2 have been used for multicomponent reactions to produce pyrazolones in high yields (85–92%) thieme-connect.com.
Biocatalysts: As mentioned, engineered enzymes provide a highly selective and environmentally friendly catalytic route for specific transformations like N-alkylation nih.gov.
Simple and Inexpensive Catalysts: Readily available, non-toxic catalysts such as ammonium chloride have been successfully used in Knorr pyrazole synthesis, representing a sustainable approach jetir.org.
The table below highlights several green catalysts used in pyrazole synthesis.
| Catalyst | Reaction Type | Solvent | Key Advantages |
| Ammonium Chloride | Knorr Pyrazole Synthesis | Ethanol | Readily available, inexpensive, non-toxic jetir.org. |
| Yttrium Iron Garnet (YIG) | Multicomponent Synthesis | Solvent-free | Highly efficient, recyclable (up to 8 runs), short reaction times nih.gov. |
| CeO2/SiO2 | Multicomponent Synthesis | Not specified | Heterogeneous Lewis acid, high yields (85-92%) thieme-connect.com. |
| Cobalt Oxide Nanocomposite | Multicomponent Synthesis | Water | Efficient synthesis in aqueous medium nih.gov. |
| Various Nanocatalysts | General Pyrazole Synthesis | Green Solvents | High efficiency, recyclability, reduced environmental pollution pharmacognosyjournal.netthieme-connect.com. |
Moving away from volatile and toxic organic solvents is a primary goal of green chemistry. nih.gov Water is considered an ideal green solvent due to its availability, non-toxicity, and safety profile thieme-connect.comthieme-connect.com.
Aqueous Synthesis: Numerous synthetic protocols for pyrazoles have been adapted to use water as the reaction medium. thieme-connect.com For example, a CeO2/CuO@GQDs@NH2 nanocomposite catalyst has been effectively used for synthesizing tetrasubstituted pyrazoles in water thieme-connect.com. A catalyst-free, one-pot four-component reaction to synthesize furo[2,3-c]pyrazole derivatives has also been successfully performed in water researchgate.net.
Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) minimizes waste and can lead to simpler workup procedures. thieme-connect.comthieme-connect.com Microwave irradiation is often combined with solvent-free conditions to accelerate reaction rates, leading to higher yields in shorter times researchgate.net. The synthesis of pyranopyrazoles using a recyclable nanocatalyst has been achieved under solvent-free conditions at 80 °C with excellent yields nih.gov.
Microdroplet Synthesis: An innovative approach involves using water microdroplets to mediate the catalyst-free synthesis of pyrazoles. This technique offers an extremely fast (millisecond timescale), efficient, and environmentally friendly alternative to traditional methods that require catalysts, organic solvents, and high temperatures pradeepresearch.orgacs.org.
These green approaches, including the use of novel catalysts and alternative reaction media, are pivotal in developing sustainable synthetic pathways for this compound and related compounds nih.govthieme-connect.com.
Optimization of Reaction Parameters for Sustainable Synthesis
The optimization of synthetic routes to pyrazole derivatives is an active area of research, driven by the desire to develop greener and more efficient methodologies. While specific optimization data for the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of analogous pyrazole structures can be applied. Sustainable synthesis strategies focus on the use of non-toxic, renewable solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction conditions.
Catalyst and Solvent Effects:
The choice of catalyst and solvent system is paramount in the sustainable synthesis of pyrazoles. Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents and may require stoichiometric amounts of catalysts, leading to significant solvent waste and purification challenges. Modern approaches emphasize the use of greener solvents such as water, ethanol, or polyethylene glycol (PEG), and the development of catalytic methods.
For instance, the synthesis of pyranopyrazoles, a related class of compounds, has been successfully achieved in aqueous media. The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. Furthermore, catalyst-free reactions in water at elevated temperatures or under microwave irradiation have been shown to be effective for the synthesis of various heterocyclic compounds, including pyrazoles.
The following table summarizes the effect of different solvents on the yield of a model pyrazole synthesis, highlighting the trend towards more sustainable options.
| Entry | Solvent | Yield (%) | Sustainability Profile |
| 1 | Toluene | 75 | Volatile Organic Compound (VOC) |
| 2 | Dioxane | 70 | Potential Peroxide Former |
| 3 | Ethanol | 85 | Renewable, Biodegradable |
| 4 | Water | 82 | Greenest Solvent |
| 5 | PEG-400/H₂O | 90 | Green, Recyclable Medium |
This table is a generalized representation based on trends in pyrazole synthesis and is not specific to this compound.
Temperature and Reaction Time Optimization:
In many pyrazole syntheses, an increase in temperature can lead to a higher reaction rate and improved yields up to a certain point. However, excessively high temperatures can result in the formation of byproducts and decomposition of the desired compound. A systematic study of the reaction temperature is therefore essential.
The table below illustrates a hypothetical optimization of reaction temperature for a pyrazole synthesis.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 40 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 4 | 88 |
| 5 | 120 | 4 | 85 |
This table represents a typical temperature optimization profile for a chemical reaction and is for illustrative purposes.
Detailed Research Findings:
Recent research in the field of pyrazole synthesis has highlighted several key findings relevant to sustainable practices:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various pyrazole derivatives. This technique often allows for solvent-free reactions or the use of green solvents, further enhancing the sustainability of the process.
Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. MCRs are inherently more sustainable as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. The synthesis of complex pyrazole-fused heterocycles has been successfully achieved using MCR strategies in green solvents.
Heterogeneous Catalysis: The development of solid-supported or recyclable catalysts is a cornerstone of green chemistry. In pyrazole synthesis, various heterogeneous catalysts have been employed, allowing for easy separation from the reaction mixture and reuse in subsequent batches, thereby reducing catalyst waste and cost.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Ethyl 3 Methyl 1h Pyrazol 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Structure Determination
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring. nih.gov
The ¹H NMR spectrum of 1-Ethyl-3-methyl-1H-pyrazol-4-ol is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the nitrogen at position 1 (N1) would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. The methyl group at position 3 of the pyrazole ring should appear as a singlet. The single proton attached to the carbon at position 5 (C5) would also produce a singlet. The hydroxyl (-OH) proton at position 4 is expected to be a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature.
Based on known data for similar pyrazole structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are outlined below. nih.govchemicalbook.comchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole C5-H | ~7.3-7.5 | Singlet | 1H |
| N-CH₂ (Ethyl) | ~3.9-4.1 | Quartet | 2H |
| C3-CH₃ | ~2.2-2.4 | Singlet | 3H |
| N-CH₂CH₃ (Ethyl) | ~1.3-1.5 | Triplet | 3H |
| C4-OH | Variable (e.g., ~4.5-5.5) | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms. libretexts.org The carbon atoms of the pyrazole ring (C3, C4, and C5) will resonate in the aromatic/heteroaromatic region. The C4 carbon, bearing the hydroxyl group, is expected at a lower field compared to C5 but at a higher field compared to C3. The carbons of the ethyl and methyl substituents will appear in the aliphatic region of the spectrum. jocpr.comdocbrown.info
Predicted ¹³C NMR chemical shifts are presented in the following table. nih.govresearchgate.net
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 (Pyrazole) | ~145-150 |
| C4 (Pyrazole) | ~130-135 |
| C5 (Pyrazole) | ~125-130 |
| N-CH₂ (Ethyl) | ~45-50 |
| N-CH₂CH₃ (Ethyl) | ~14-16 |
| C3-CH₃ | ~10-12 |
To definitively establish the connectivity of atoms and confirm the proposed structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for complex structures like substituted pyrazoles. nih.gov
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is instrumental in confirming the substitution pattern on the pyrazole ring. researchgate.net For instance, correlations would be expected between the C5-H proton and the C3 and C4 carbons. Additionally, the protons of the N-ethyl group would show correlations to the C5 ring carbon, while the protons of the C3-methyl group would correlate to the C3 and C4 carbons, providing unambiguous evidence for the placement of the substituents.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ range. Vibrations associated with the pyrazole ring, such as C=C and C=N stretching, typically occur in the 1400-1650 cm⁻¹ region. nih.govresearchgate.nettandfonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200-3600 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=N Stretch (pyrazole ring) | 1630-1650 | Medium |
| C=C Stretch (pyrazole ring) | 1500-1600 | Medium-Variable |
| C-O Stretch (hydroxyl) | 1200-1260 | Strong |
| N-N Stretch (pyrazole ring) | 1040-1050 | Weak-Medium |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the pyrazole ring's C=C bonds. The N-N single bond, which is often weak in the IR spectrum, may also give a more discernible signal in the Raman spectrum. This technique can provide supplementary data to FT-IR for a complete vibrational analysis of the molecule's skeletal structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) confirms the molecular weight. The molecular formula C₆H₁₀N₂O gives a molecular weight of 126.16 g/mol .
The fragmentation of the molecular ion provides a veritable fingerprint of the compound's structure. For pyrazole derivatives, fragmentation is a complex process but often follows predictable pathways. libretexts.org Common fragmentation characteristics for substituted pyrazoles include the cleavage of bonds adjacent to the heterocyclic ring and the ring itself. researchgate.netsapub.org For this compound, the molecular ion is expected to undergo fragmentation through several key pathways:
Alpha-Cleavage: The bonds adjacent to the pyrazole ring are susceptible to cleavage. The loss of the ethyl group ([M-29]⁺) or a methyl radical ([M-15]⁺) are anticipated fragmentation events. libretexts.orglibretexts.org
Ring Fragmentation: The pyrazole ring itself can break apart. A characteristic fragmentation for many nitrogen-containing heterocycles is the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.netnih.gov
Loss of Water: For alcohols, the elimination of a water molecule (H₂O) from the molecular ion is a common occurrence, which would result in a peak at m/z 108. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Predicted) | Lost Neutral Fragment | Significance |
|---|---|---|---|
| [C₆H₁₀N₂O]⁺• | 126 | - | Molecular Ion |
| [C₄H₅N₂O]⁺ | 97 | C₂H₅• | Loss of ethyl group |
| [C₅H₇N₂O]⁺ | 111 | CH₃• | Loss of methyl group |
| [C₆H₈N₂]⁺• | 108 | H₂O | Loss of water |
| [C₅H₇N]⁺• | 81 | HCN, CH₃ | Ring fragmentation and side-chain loss |
While standard mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise molecular formula. This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For C₆H₁₀N₂O, the exact mass can be calculated and compared to the experimentally determined value, providing definitive confirmation of the molecular formula. physchemres.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O |
| Calculated Exact Mass | 126.07931 u |
| Expected Measurement | [M+H]⁺ = 127.08714 u |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy offers insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characterized by one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the pyrazole ring and its substituents.
The UV-Vis spectrum of pyrazole derivatives is typically characterized by π → π* transitions, which are common in conjugated systems. rsc.orgresearchgate.net The hydroxyl (-OH), ethyl (-C₂H₅), and methyl (-CH₃) groups attached to the pyrazole ring act as auxochromes, which can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption bands. physchemres.org Theoretical studies and experimental data on similar pyrazole compounds suggest that the primary absorption bands for this compound would occur in the UV region. physchemres.orgnih.gov
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~220-250 | π → π* |
| Dichloromethane | ~225-255 | π → π* |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reaction byproducts and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
HPLC is a robust and versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses. researchgate.netpensoft.net The development and validation of an HPLC method involve optimizing several parameters to achieve good separation and peak shape.
A typical method would utilize a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or phosphoric acid) to ensure the ionization state of the analyte is consistent and to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. researchgate.net
Table 4: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of a polar hydroxyl group, this compound has limited volatility. Therefore, a derivatization step is often necessary to convert the -OH group into a less polar, more volatile ether or ester group before GC analysis.
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column (e.g., DB-5 or similar) and a flame ionization detector (FID) or a mass spectrometer (GC-MS). arkat-usa.org The latter provides both retention time data for quantification and mass spectra for structural confirmation.
Table 5: Potential Gas Chromatography Method Parameters for a Derivatized Analog
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis provides a fundamental verification of a compound's purity and empirical formula by determining the weight percentage of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound (C₆H₁₀N₂O), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated.
The experimental results from the analysis of a pure sample should align closely with these theoretical values, typically within a ±0.4% margin, to confirm the elemental composition. mdpi.comresearchgate.net This technique is particularly crucial for novel compounds to support the findings from spectroscopic methods. nih.gov
Table 6: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Found % (Hypothetical) |
|---|---|---|---|
| Carbon (C) | C₆H₁₀N₂O | 57.12 | 57.08 |
| Hydrogen (H) | C₆H₁₀N₂O | 7.99 | 8.03 |
| Nitrogen (N) | C₆H₁₀N₂O | 22.20 | 22.15 |
Computational and Theoretical Studies on 1 Ethyl 3 Methyl 1h Pyrazol 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of a compound. For pyrazole (B372694) derivatives, these studies often involve methods like Density Functional Theory (DFT) and are used to analyze various electronic and structural parameters. eurasianjournals.comresearchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for mapping potential energy landscapes. For related pyrazole compounds, DFT calculations have been successfully used to determine optimized geometries, bond lengths, and bond angles. researchgate.netresearchgate.net Such studies for 1-Ethyl-3-methyl-1H-pyrazol-4-ol would provide valuable insights into its conformational preferences and the energetic barriers between different conformers. However, specific data from DFT-based geometry optimization for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net While FMO analyses have been performed for numerous pyrazole derivatives, specific HOMO-LUMO energy gap values for this compound have not been reported.
Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MESP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as regions of negative potential. researchgate.net A MESP analysis of this compound would elucidate the reactive sites and intermolecular interaction patterns, but such a study is not currently available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govnih.gov For flexible molecules like this compound, which has a rotatable ethyl group, MD simulations could reveal the preferred conformations in different solvents and at various temperatures. This information is vital for understanding its biological activity and physical properties. Despite the utility of MD simulations for other pyrazole derivatives, specific studies on this compound are absent from the literature. nih.govnih.govtandfonline.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Aspects)
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. shd-pub.org.rssioc-journal.cnshd-pub.org.rsnih.govnih.gov
Descriptors for Correlating Structure with Chemical Behavior and Reactivity
The development of QSAR/QSPR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. For pyrazole derivatives, various descriptors have been used to build models predicting properties such as anti-cancer or enzyme inhibitory activity. shd-pub.org.rsnih.govnih.gov To develop a QSAR/QSPR model for this compound, a dataset of structurally related compounds with known activities or properties would be necessary, along with the calculation of relevant descriptors. Currently, no such specific QSAR/QSPR study for this compound has been published.
In Silico Approaches to Understand Structure-Reactivity Relationships
In silico methods are powerful tools for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a predominant computational method employed for this purpose, often utilizing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. kashanu.ac.irnih.govkashanu.ac.ir These calculations provide optimized molecular geometries, including key bond lengths and angles, which are fundamental to understanding the molecule's stability and steric properties.
The electronic properties derived from these computations are crucial for predicting reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. rsc.org Analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Furthermore, computational models can predict various molecular descriptors that correlate with reactivity. These include dipole moments, which influence solubility and intermolecular interactions, and polarizability, which describes the molecule's response to an external electric field. kashanu.ac.irresearchgate.net By simulating these properties, researchers can gain a detailed understanding of how this compound is likely to interact with other chemical species, guiding synthetic strategies and mechanistic investigations. nih.govnih.gov
Tautomerism and Isomerism of the Pyrazole Ring System
The pyrazole ring system is characterized by its ability to exist in different tautomeric forms, a phenomenon known as prototropic tautomerism. nih.govmdpi.comclockss.org This involves the migration of a proton between different heteroatoms or from a heteroatom to a carbon atom. For this compound, several tautomeric and isomeric forms are theoretically possible, primarily involving the migration of the hydroxyl proton. The principal tautomers are the pyrazol-4-ol form and its corresponding pyrazolin-4-one and pyrazolin-5-one isomers. The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, substituent effects, and solvent interactions. nih.govresearchgate.net
Theoretical Investigation of Protropic Tautomeric Forms
Theoretical investigations are essential for understanding the dynamics of prototropic tautomerism in substituted pyrazoles. nih.govrsc.org Computational methods, particularly DFT and ab initio calculations, are used to model the potential energy surface of the tautomeric interconversion. researchgate.netnih.gov These studies can identify the transition states connecting the different tautomers and calculate the activation energy barriers for the proton transfer.
The choice of computational method and basis set is critical for obtaining accurate results. kashanu.ac.irkashanu.ac.ir For example, methods like B3LYP and M06-2X, paired with extensive basis sets like 6-311++G(d,p), have been shown to provide reliable predictions of tautomeric equilibria. nih.gov Solvent effects are also a crucial consideration, as the polarity of the medium can significantly influence the relative stability of tautomers. kashanu.ac.irnih.gov The Polarizable Continuum Model (PCM) is a common approach to simulate the influence of a solvent environment on the tautomeric equilibrium. kashanu.ac.ir These theoretical models allow for a detailed examination of how factors like the ethyl group at the N1 position and the methyl group at the C3 position influence the proton's preferred location within the pyrazole ring.
Computational Assessment of Energetic Stability of Tautomers and Regioisomers
Computational chemistry provides a quantitative assessment of the energetic stability of the various tautomers and regioisomers of this compound. By calculating the total electronic energy (E) and Gibbs free energy (G) of each isomer, their relative stabilities can be determined. researchgate.netnih.gov The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium.
Studies on similar pyrazolone (B3327878) systems have shown that the enol (hydroxyl) form is often in a delicate equilibrium with one or more keto (oxo) forms. nih.govdntb.gov.ua The relative energy (ΔE) and relative Gibbs free energy (ΔG) are key parameters used to quantify these stability differences. A positive ΔG value for a particular tautomer indicates that it is less stable than the reference tautomer. These calculations can be performed for the molecule in the gas phase and in various solvents to understand how the environment modulates the tautomeric preferences. kashanu.ac.ir
Below is an illustrative data table, based on typical results from DFT calculations on similar pyrazole systems, showing the calculated relative energies and dipole moments for the potential tautomers of this compound.
| Tautomer/Isomer | Structure | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Dipole Moment (Debye) |
| This compound | ![]() | 0.00 (Reference) | 0.00 (Reference) | 2.5 |
| 1-Ethyl-3-methyl-1,2-dihydro-pyrazol-4-one | ![]() | +2.5 | +2.2 | 4.8 |
| 1-Ethyl-5-methyl-1,2-dihydro-pyrazol-4-one | ![]() | +4.1 | +3.8 | 5.1 |
| 1-Ethyl-3-methyl-2,4-dihydro-pyrazol-5-one | ![]() | +1.8 | +1.5 | 3.9 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.
This quantitative data is invaluable for interpreting experimental results, such as those from NMR and IR spectroscopy, and for predicting the chemical behavior of this compound in different chemical environments.
Reactivity and Derivatization Chemistry of 1 Ethyl 3 Methyl 1h Pyrazol 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle capable of undergoing electrophilic substitution. The C4 hydroxyl group is a strong activating group, directing electrophiles to the C5 position. However, the C4 position itself is highly nucleophilic and prone to reaction.
Mechanistic Studies of Halogenation, Nitration, and Sulfonation
The mechanism for electrophilic aromatic substitution on the pyrazole ring generally follows the established pathway for aromatic compounds: initial attack by the electron-rich ring on an electrophile to form a resonance-stabilized cationic intermediate (often called a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.
Halogenation: While specific studies on the halogenation of 1-Ethyl-3-methyl-1H-pyrazol-4-ol are not widely documented, the existence of related brominated compounds like 4-Bromo-1-ethyl-3-methyl-1H-pyrazole suggests that halogenation at the C4 position is a feasible transformation, likely proceeding via an electrophilic substitution mechanism where the hydroxyl group is replaced. In a similar reaction, the closely related compound Edaravone reacts with hypochlorite (B82951) (ClO⁻) to yield 4-Cl-edaravone, indicating the high reactivity of the C4 position towards electrophilic halogenating agents. researchgate.net The reaction likely proceeds through the enol form attacking Cl⁺.
Nitration: Direct nitration using standard acidic conditions can be complicated by the sensitivity of the pyrazole ring. However, the C4 position is susceptible to nitrosation and nitration under specific conditions. For instance, Edaravone reacts readily with peroxynitrite (ONOO⁻), a biological nitrating agent, to produce 4-NO-edaravone as the major product. nih.gov This reaction is an electrophilic addition that does not involve the formation of damaging free radicals like hydroxyl radicals. nih.gov This suggests that this compound would likely react in a similar manner with nitrating agents, especially those that can deliver the electrophile (e.g., NO₂⁺ or a related species) under mild conditions.
Sulfonation: There is limited specific literature detailing the direct sulfonation of this compound. Generally, sulfonation of aromatic rings requires strong acidic conditions which might lead to degradation of the pyrazole moiety. However, the hydroxyl group of the analogous compound Edaravone is known to be metabolized in vivo to a sulfate (B86663) conjugate, a reaction catalyzed by sulfotransferases. drugbank.com This biological sulfonation demonstrates the capacity of the oxygen atom to undergo this transformation.
Nucleophilic Substitution Reactions and Transformations of the Hydroxyl Group
The hydroxyl group of this compound is phenolic in nature, making it a poor leaving group for direct nucleophilic substitution. Its reactivity is primarily centered on the acidity of the hydroxyl proton and its conversion into other functional groups.
The key reactive states of the molecule are its neutral, anionic, and keto tautomeric forms. The anionic form, readily generated in the presence of a base, is a more potent nucleophile through its oxygen atom, facilitating reactions like O-alkylation and O-acylation.
In biological systems, the hydroxyl group is a key site for metabolism. For the analogous compound Edaravone, the primary metabolic pathways involve Phase II conjugation reactions at the hydroxyl moiety, leading to the formation of pharmacologically inactive glucuronide and sulfate conjugates which are then excreted. drugbank.comfda.gov This highlights the hydroxyl group's accessibility for enzymatic transformations.
| Transformation | Reagent/Condition | Product Type | Note |
| Deprotonation | Base (e.g., NaOH) | Pyrazolate anion | Increases nucleophilicity of the oxygen. |
| O-Sulfation | Sulfotransferases (in vivo) | Sulfate conjugate | A major metabolic pathway for the analogue Edaravone. drugbank.com |
| O-Glucuronidation | UDP-glucuronosyltransferases (in vivo) | Glucuronide conjugate | A major metabolic pathway for the analogue Edaravone. drugbank.com |
| Oxidation | Free radicals (e.g., •OH, LOO•) | Pyrazolin-4,5-dione derivatives | The compound is a potent radical scavenger. nih.govresearchgate.net |
Formation of Condensed Heterocyclic Systems from this compound Scaffolds
The pyrazole ring is a valuable synthon for the construction of fused bicyclic heterocyclic systems, which are prevalent in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines, in particular, are a class of compounds with significant biological activity. derpharmachemica.com
Synthesis of Fused Pyrazolo-Pyrimidines and Related Architectures
The most common strategy for synthesizing pyrazolo[1,5-a]pyrimidines and related isomers involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov Therefore, to be utilized in these syntheses, this compound must first be converted into a suitable precursor, typically a 4-aminopyrazole derivative.
A plausible synthetic route would involve:
Nitration of the C4 position of this compound, followed by reduction of the resulting nitro group to an amine.
The subsequent reaction of the formed 4-amino-1-ethyl-3-methyl-1H-pyrazole with a β-dicarbonyl compound under acidic or basic conditions would lead to the formation of the fused pyrimidine (B1678525) ring.
This approach leverages the inherent reactivity of the pyrazole core to introduce the necessary functionality for building more complex molecular architectures. The versatility of this method allows for the introduction of a wide range of substituents on the newly formed pyrimidine ring, enabling the creation of diverse chemical libraries for further investigation. nih.govnih.gov
Metal Complexation Studies Involving this compound as a Ligand
Pyrazolone (B3327878) derivatives are effective chelating agents for various metal ions. The structure of this compound contains multiple potential donor atoms: the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the C4-hydroxyl group (or its corresponding keto form).
Coordination Chemistry and Ligand Binding Modes
Studies on the structurally related compound Edaravone and its analogues have demonstrated significant copper-chelating properties. nih.gov It is anticipated that this compound would exhibit similar behavior.
The most probable coordination mode involves the formation of a stable five- or six-membered chelate ring with a metal ion, binding through both the N2 nitrogen and the C4 oxygen atom. The deprotonated enolate form is an especially potent ligand. The formation of such metal complexes can significantly alter the physicochemical and biological properties of the parent molecule. The synthesis of Cu(II) complexes with Edaravone derivatives has been reported, highlighting the capacity of this scaffold to coordinate with transition metals. researchgate.net
| Property | Description |
| Potential Donor Atoms | N2 (pyridine-like), O (from C4-OH/C=O) |
| Likely Binding Mode | Bidentate chelation (N,O-coordination) |
| Reported Metal Interactions | Copper (Cu²⁺) chelation observed for analogues. nih.govresearchgate.net |
| Effect of Complexation | Alters solubility, stability, and redox properties. |
Characterization of Novel Metal-Pyrazole Complexes (Methodologies)
The comprehensive characterization of novel metal complexes derived from this compound is crucial for elucidating their molecular structures, electronic properties, and coordination chemistry. A multi-technique approach is typically employed, combining spectroscopic, crystallographic, and analytical methods to provide a complete picture of the complex.
Spectroscopic Techniques
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The IR spectrum of the free this compound ligand will exhibit characteristic absorption bands for its various bonds. Upon complexation, shifts in the positions of these bands, particularly the C=N and N-N stretching vibrations of the pyrazole ring, provide evidence of coordination to the metal ion. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.govajchem-a.com Changes in the chemical shifts of the pyrazole ring protons and carbons upon complexation can confirm the binding of the ligand to the metal. For paramagnetic complexes, NMR spectra may show broadened signals, which can provide information about the magnetic properties of the complex.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy in the UV-Vis region provides insights into the electronic transitions within the complex. researchgate.net These spectra can help in inferring the geometry of the complex, as different coordination environments (e.g., octahedral, tetrahedral, square planar) give rise to characteristic d-d electronic transitions for transition metal ions.
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of Copper(II), ESR spectroscopy is employed to provide information about the oxidation state and the coordination environment of the metal ion. nih.gov
Crystallographic and Analytical Techniques
These techniques provide definitive information about the stoichiometry, structure, and stability of the complexes.
Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen (CHN) is used to determine the empirical formula of the synthesized complexes and to confirm their purity. ajchem-a.comresearchgate.net
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the complex and to identify its fragmentation pattern, which can further confirm the structure. nih.gov
Molar Conductivity Measurements: The molar conductivity of a solution of the complex is measured to determine whether the complex is an electrolyte or a non-electrolyte. nih.govajchem-a.com This helps in understanding whether any counter-ions are present outside the coordination sphere.
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. nih.govajchem-a.com
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules, such as water. nih.gov
The combination of these methodologies allows for a thorough and unambiguous characterization of novel metal complexes of this compound. The data obtained from these techniques are often presented in tabular format for clarity and comparison.
Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound
| Technique | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Assignment |
| FT-IR | ~1580 | ~1560 | C=N stretch |
| ~1500 | ~1510 | C=C stretch | |
| ~1040 | ~1050 | N-N stretch | |
| - | ~450 | M-N stretch |
Table 2: Illustrative Analytical Data for a Novel Pyrazole Complex
| Technique | Result | Interpretation |
| Elemental Analysis (%) | C: 45.2, H: 5.1, N: 15.0 | Consistent with proposed formula |
| Molar Conductivity (S cm² mol⁻¹) | 15 | Non-electrolyte |
| Magnetic Moment (B.M.) | 1.75 | One unpaired electron (e.g., Cu(II)) |
| Mass Spectrometry (m/z) | [M+H]⁺ peak observed | Confirms molecular weight |
Conclusion and Future Research Trajectories for 1 Ethyl 3 Methyl 1h Pyrazol 4 Ol
Summary of Current Academic Understanding
1-Ethyl-3-methyl-1H-pyrazol-4-ol, a substituted pyrazole (B372694) derivative, has garnered interest within the scientific community due to the versatile chemical nature of the pyrazole scaffold. The core structure, a five-membered heterocyclic ring with two adjacent nitrogen atoms, allows for a variety of chemical modifications, leading to a broad spectrum of potential applications.
Current research has primarily focused on the synthesis and characterization of this compound and its derivatives. The synthesis of pyrazole derivatives often involves classical cyclocondensation reactions. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) is a known method to produce a pyrazolone (B3327878) precursor. rjpbcs.com More specifically, the synthesis of related structures like 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate has been achieved and the resulting compound crystallized for structural analysis. nih.govresearchgate.net These studies provide foundational knowledge on the formation of the pyrazole ring system and the introduction of substituents.
The structural and physicochemical properties of pyrazole derivatives are being actively investigated. Techniques such as single-crystal X-ray diffraction have been employed to determine the molecular geometry of related compounds, revealing details about bond lengths, angles, and crystal packing. researchgate.netresearchgate.net For example, in a similar zwitterionic pyrazole derivative, the crystal packing was found to be governed by hydrogen bonding, forming a sheet-like structure. researchgate.net Spectroscopic methods, including NMR, are also crucial for elucidating the structure of newly synthesized pyrazole derivatives. rjpbcs.comguidechem.com
Functionally, pyrazole derivatives are recognized for their diverse biological activities, which has spurred research into their potential as scaffolds for new drugs. researchgate.net While specific applications of this compound are still under exploration, the broader class of pyrazoles has shown promise in various fields.
Physicochemical Properties of a Related Compound: (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol
| Property | Value | Source |
| Molecular Weight | 140.18 g/mol | PubChem |
| Molecular Formula | C7H12N2O | PubChem |
| IUPAC Name | (1-ethyl-3-methylpyrazol-4-yl)methanol | PubChem |
| InChI Key | DEJRCKAOAKAAHB-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCN1C=C(C(=N1)C)CO | PubChem |
Identification of Remaining Research Challenges and Unexplored Areas
The full spectrum of the chemical reactivity of this compound is largely uncharted. A systematic investigation into its reactions with various electrophiles and nucleophiles would provide a deeper understanding of its chemical behavior and open avenues for creating a wider range of derivatives.
Furthermore, the biological activity profile of this compound and its simple derivatives is an unexplored frontier. While the pyrazole class of compounds is known for its pharmacological potential, specific studies on this particular molecule are lacking. Comprehensive screening for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, is a crucial next step.
The potential of this compound as a ligand in coordination chemistry and catalysis is another area ripe for exploration. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, suggesting that it could be a valuable building block for novel catalysts or functional materials.
Proposed Directions for Advanced Synthetic Methodologies
Future research should focus on developing more sophisticated and sustainable synthetic routes to this compound and its derivatives. Modern synthetic strategies that offer improvements in terms of yield, selectivity, and environmental impact should be prioritized.
One promising direction is the use of multicomponent reactions. These reactions, where multiple starting materials react in a single step to form a complex product, can be highly efficient and atom-economical. researchgate.net The development of a one-pot, multicomponent synthesis for this compound would be a significant advancement.
Catalysis, particularly using transition metals, offers another powerful tool for the synthesis and functionalization of pyrazoles. organic-chemistry.org Research into metal-catalyzed cross-coupling reactions could enable the precise and efficient introduction of various functional groups onto the pyrazole core. For instance, palladium-catalyzed reactions are known to be effective for creating C-C and C-N bonds in pyrazole systems. arkat-usa.org
The exploration of greener reaction conditions, such as the use of water as a solvent or solvent-free reactions, is also a critical area for future synthetic work. researchgate.net These approaches align with the principles of green chemistry and can lead to more environmentally friendly and cost-effective production methods.
Recommendations for In-Depth Theoretical and Computational Investigations
To complement experimental work, in-depth theoretical and computational studies are highly recommended. peerj.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
Computational modeling can be used to:
Predict the most stable tautomeric and conformational forms of the molecule.
Calculate key quantum chemical descriptors to understand its reactivity and potential for intermolecular interactions.
Simulate reaction mechanisms to guide the development of new synthetic methods.
Virtually screen for potential biological targets through molecular docking studies.
These computational approaches can significantly accelerate the research and development process by providing a rational basis for experimental design and helping to prioritize research efforts.
Potential for Development of Novel Functional Molecules based on the this compound Core
The this compound scaffold holds considerable potential for the development of novel functional molecules with tailored properties. By strategically modifying the core structure, a wide array of new compounds with specific applications can be designed.
In materials science, derivatives of this compound could be explored for their use in the development of new organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. The pyrazole ring is a known component in some materials with interesting photophysical properties.
In medicinal chemistry, the pyrazole core is a well-established pharmacophore. rasayanjournal.co.in By introducing different functional groups to the this compound structure, it may be possible to develop new drug candidates with improved efficacy and selectivity. For example, the synthesis of pyrazole-based compounds with isothiocyanate groups has been reported, indicating a pathway to creating reactive molecules for biological studies. sigmaaldrich.com
Furthermore, the ability of the pyrazole ring to coordinate with metal ions opens up possibilities for creating new catalysts for a variety of organic transformations. The development of chiral pyrazole-based ligands could also lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-3-methyl-1H-pyrazol-4-ol and its derivatives?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions . Adapting this method, this compound could be synthesized by substituting phenylhydrazine with ethylhydrazine and optimizing reaction conditions (e.g., solvent, temperature). Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Characterization should include melting point determination, IR (to confirm hydroxyl and pyrazole ring vibrations), and H NMR (to verify ethyl and methyl substituents) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- IR Spectroscopy : Look for O–H stretching (~3200–3500 cm) and pyrazole ring vibrations (~1500–1600 cm) .
- H NMR : Expect signals for ethyl groups (triplet at ~1.2–1.4 ppm for –CHCH, quartet at ~3.8–4.2 ppm for –CH), methyl groups (singlet at ~2.3–2.5 ppm), and aromatic protons (if applicable) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated for related pyrazole derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular electrostatic potentials, frontier orbitals (HOMO/LUMO), and reaction pathways. For example, studies on pyrazole-4-carboxylic acid derivatives used DFT to analyze tautomerism and hydrogen bonding, which can guide predictions for substituent effects in this compound . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended. Validate computational results with experimental spectroscopic data .
Q. What strategies resolve contradictions in spectral data for pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, reports H NMR shifts for pyrazole hybrids in CDCl, but polar solvents (e.g., DMSO-d) may shift hydroxyl proton signals. To resolve contradictions:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures.
- Deuterium Exchange : Confirm labile protons (e.g., –OH) by adding DO and monitoring signal disappearance.
- Cross-Validation : Compare with literature data for structurally similar compounds, adjusting for substituent electronic effects .
Q. How can researchers optimize reaction yields for pyrazole-based hybrid molecules?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : NaN in DMF has been used for azide incorporation in pyrazole derivatives (e.g., 4-azidomethylpyrazoles) .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution reactions, while ethanol/water mixtures improve cyclocondensation.
- Temperature Control : Reflux conditions (70–100°C) are typical, but microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
- Workflow Example : For triazole-pyrazole hybrids, optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) by varying Cu(I) sources (e.g., CuBr vs. CuI) and ligand ratios .
Methodological Notes
- Spectral Data Interpretation : Always reference internal standards (e.g., TMS for NMR) and calibrate instruments before analysis .
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) meticulously, as minor variations can significantly impact yields .
- Ethical Compliance : Adhere to safety protocols for handling azides (potential explosivity) and fluorinated reagents (toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




